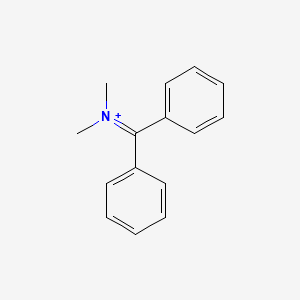
N,N-Dimethyl(diphenyl)methaniminium
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N,N-Dimethyl(diphenyl)methaniminium is an organic compound with the molecular formula C15H16N. It is a quaternary ammonium ion, characterized by the presence of two phenyl groups and a dimethylamino group attached to a central carbon atom.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
N,N-Dimethyl(diphenyl)methaniminium can be synthesized through several methods. One common approach involves the reaction of diphenylmethane with dimethylamine in the presence of a suitable catalyst. The reaction typically occurs under mild conditions, with the use of solvents such as ethanol or methanol to facilitate the process .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale reactions using continuous flow reactors. This method ensures a consistent and efficient production process, minimizing the risk of contamination and maximizing yield. The reaction conditions are carefully controlled to maintain the desired temperature and pressure, ensuring the purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions
N,N-Dimethyl(diphenyl)methaniminium undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it into secondary or tertiary amines.
Substitution: It can participate in nucleophilic substitution reactions, where the dimethylamino group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like halides, cyanides, and thiolates can be employed under mild to moderate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields N-oxides, while reduction produces secondary or tertiary amines. Substitution reactions result in the formation of various substituted derivatives .
Aplicaciones Científicas De Investigación
N,N-Dimethyl(diphenyl)methaniminium has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of quaternary ammonium salts.
Biology: This compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is utilized in the production of specialty chemicals, dyes, and polymers.
Mecanismo De Acción
The mechanism of action of N,N-Dimethyl(diphenyl)methaniminium involves its interaction with specific molecular targets. It can act as a ligand, binding to receptors or enzymes and modulating their activity. The pathways involved may include signal transduction, gene expression, and metabolic processes. Detailed studies are required to elucidate the exact molecular mechanisms .
Comparación Con Compuestos Similares
Similar Compounds
N,N-Dimethylphenethylamine: This compound shares structural similarities but differs in its functional groups and applications.
N,N-Dimethylethylenediamine: Another related compound with distinct chemical properties and uses.
Uniqueness
Its ability to undergo various chemical reactions and its potential biological activity make it a valuable compound for research and industrial purposes .
Propiedades
Número CAS |
1209-96-7 |
|---|---|
Fórmula molecular |
C15H16N+ |
Peso molecular |
210.29 g/mol |
Nombre IUPAC |
benzhydrylidene(dimethyl)azanium |
InChI |
InChI=1S/C15H16N/c1-16(2)15(13-9-5-3-6-10-13)14-11-7-4-8-12-14/h3-12H,1-2H3/q+1 |
Clave InChI |
JSVLUOKGWJQLBJ-UHFFFAOYSA-N |
SMILES canónico |
C[N+](=C(C1=CC=CC=C1)C2=CC=CC=C2)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















